2'-amino-1-methyl-2,5'-dioxo-1'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-AMINO-1-METHYL-2,5’-DIOXO-1’-(5-{[3-(TRIFLUOROMETHYL)BENZYL]THIO}-1,3,4-THIADIAZOL-2-YL)-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methyl, oxo, thiadiazole, and spiro-indole-quinoline
Preparation Methods
The synthesis of 2’-AMINO-1-METHYL-2,5’-DIOXO-1’-(5-{[3-(TRIFLUOROMETHYL)BENZYL]THIO}-1,3,4-THIADIAZOL-2-YL)-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazole ring, followed by the introduction of the spiro-indole-quinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: The presence of the oxo groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethylbenzylthio group can participate in substitution reactions, often under conditions involving nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-AMINO-1-METHYL-2,5’-DIOXO-1’-(5-{[3-(TRIFLUOROMETHYL)BENZYL]THIO}-1,3,4-THIADIAZOL-2-YL)-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and oxo groups play a crucial role in binding to these targets, while the thiadiazole and spiro-indole-quinoline moieties contribute to the compound’s overall stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include those with related structures such as other spiro-indole-quinoline derivatives and thiadiazole-containing molecules. Compared to these compounds, 2’-AMINO-1-METHYL-2,5’-DIOXO-1’-(5-{[3-(TRIFLUOROMETHYL)BENZYL]THIO}-1,3,4-THIADIAZOL-2-YL)-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:
- Spiro[indole-3,4’-quinoline] derivatives
- Thiadiazole-containing compounds
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each unique in its applications and effects.
Properties
Molecular Formula |
C28H21F3N6O2S2 |
---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
2-amino-1'-methyl-2',5-dioxo-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]spiro[7,8-dihydro-6H-quinoline-4,3'-indole]-3-carbonitrile |
InChI |
InChI=1S/C28H21F3N6O2S2/c1-36-19-9-3-2-8-17(19)27(24(36)39)18(13-32)23(33)37(20-10-5-11-21(38)22(20)27)25-34-35-26(41-25)40-14-15-6-4-7-16(12-15)28(29,30)31/h2-4,6-9,12H,5,10-11,14,33H2,1H3 |
InChI Key |
FRUFGKWSRANKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(N(C4=C3C(=O)CCC4)C5=NN=C(S5)SCC6=CC(=CC=C6)C(F)(F)F)N)C#N |
Origin of Product |
United States |
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